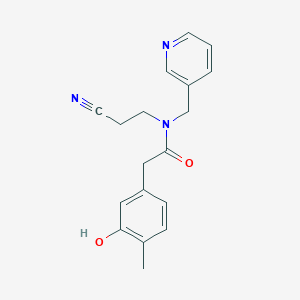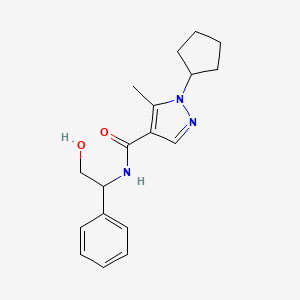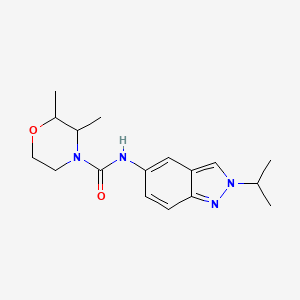![molecular formula C18H22N2O B7642608 [2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol](/img/structure/B7642608.png)
[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of [2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in disease progression. In cancer cells, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been found to reduce the activity of beta-secretase, an enzyme involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta levels and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
Future research on [2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol could focus on further elucidating its mechanism of action and optimizing its use as a therapeutic agent for various diseases. Additionally, research could explore the potential use of this compound in combination with other drugs or therapies for enhanced efficacy. Further studies could also investigate the potential side effects and toxicity of this compound in animal models.
Méthodes De Synthèse
[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-phenylcyclopentane with pyridine-2-carbaldehyde, followed by reduction with sodium borohydride and subsequent reaction with N,N-dimethylformamide. The resulting product is then treated with hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol has been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta levels and improve cognitive function in animal models.
Propriétés
IUPAC Name |
[2-[[phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-13-15-9-6-11-16(15)20-18(14-7-2-1-3-8-14)17-10-4-5-12-19-17/h1-5,7-8,10,12,15-16,18,20-21H,6,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFVVQYIFPBQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(C2=CC=CC=C2)C3=CC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)
![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)


![2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide](/img/structure/B7642580.png)
![3-chloro-2,4-difluoro-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B7642591.png)
![5-[1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7642596.png)
![4-[1-Methyl-4-[[[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]amino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642613.png)
![Tert-butyl 3-(1-methylsulfanylpropan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7642616.png)
![N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7642621.png)
![4-[4-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642628.png)